

An In-Depth Technical Guide to 3-Chloro-7-bromo-4-hydroxyquinoline

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Compound of Interest

Compound Name: 3-Chloro-7-bromo-4-hydroxyquinoline

CAS No.: 1203579-13-8

Cat. No.: B598894

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Abstract: This technical guide provides a comprehensive overview of **3-chloro-7-bromo-4-hydroxyquinoline**, a halogenated quinoline derivative with significant potential in medicinal chemistry and drug discovery. While a specific CAS number for this exact isomeric substitution pattern is not prominently listed in major chemical databases, suggesting its status as a novel or less-common research compound, this document outlines its core physicochemical properties, proposes robust synthetic pathways, and details methodologies for its characterization and safe handling. Drawing from established principles of quinoline chemistry, this paper serves as a foundational resource for researchers and drug development professionals aiming to synthesize, characterize, and utilize this versatile molecular scaffold.

The Strategic Value of Halogenated 4-Hydroxyquinolines in Drug Discovery

The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.^[1] Its versatile heterocyclic structure is amenable to substitution, allowing for the fine-tuning of pharmacological properties. The 4-hydroxyquinoline (or its tautomeric form, 4-quinolinone) scaffold is of particular interest and is found in

compounds ranging from early antibacterial agents to modern cytotoxic drugs for cancer therapy.[2]

The introduction of halogen atoms onto the quinoline core is a well-established strategy for modulating a molecule's pharmacokinetic and pharmacodynamic profile. Halogens, such as chlorine and bromine, can significantly alter properties like:

- **Lipophilicity:** Influencing membrane permeability and cellular uptake.
- **Metabolic Stability:** Blocking sites of oxidative metabolism, thereby increasing the compound's half-life.
- **Binding Affinity:** Participating in halogen bonding, a potent non-covalent interaction with biological targets that can enhance binding affinity and selectivity.[3]
- **Electronic Effects:** Modifying the acidity and reactivity of other functional groups on the ring.

Specifically, the di-halogenated pattern of **3-chloro-7-bromo-4-hydroxyquinoline** presents a unique combination of features. The bromine at the 7-position and chlorine at the 3-position are expected to synergistically enhance biological activity, a phenomenon observed in other multiply halogenated quinoline series.[1] This targeted substitution makes the compound an attractive starting point for the development of novel kinase inhibitors, anti-infective agents, and other targeted therapeutics.[4]

Physicochemical and Structural Characteristics

While a dedicated CAS number for **3-chloro-7-bromo-4-hydroxyquinoline** is not readily available, its structural isomer, 6-Bromo-3-chloro-4-hydroxyquinoline, is registered under CAS Number 857762-32-4.[5] For the purpose of this guide, we will proceed with the properties of the target 3-chloro-7-bromo isomer, which can be reliably predicted.

A critical structural feature of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with the 4-quinolinone form. In solid state and in most solvents, the quinolinone form is generally favored due to the stability of the amide group.

Property	Value	Source
IUPAC Name	7-Bromo-3-chloroquinolin-4-ol	Predicted
Alternate Name	7-Bromo-3-chloro-1H-quinolin-4-one	Predicted
Molecular Formula	C ₉ H ₅ BrClNO	Calculated
Molecular Weight	258.50 g/mol	Calculated
InChI	InChI=1S/C9H5BrClNO/c10-5-1-2-7-6(3-5)12-4-8(11)9(7)13/h1-4,13H	Predicted
InChIKey	Predicted based on structure	Predicted
SMILES	<chem>C1=CC2=C(C=C1Br)N=C(C=C2O)Cl</chem>	Predicted
Physical Form	Expected to be a solid at room temperature	Based on analogs[6]

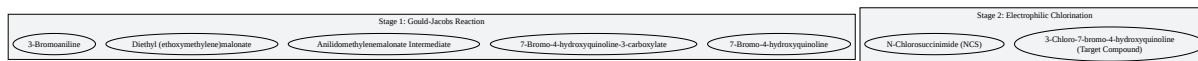
Synthesis and Mechanistic Rationale

The synthesis of **3-chloro-7-bromo-4-hydroxyquinoline** requires a multi-step approach that leverages classic heterocyclic chemistry reactions followed by regioselective halogenation. A logical and robust pathway is proposed below, based on the well-established Gould-Jacobs reaction.[7][8]

Proposed Synthetic Workflow

The synthesis is best approached in three primary stages:

- Core Ring Formation: Construction of the 7-bromo-4-hydroxyquinoline core via the Gould-Jacobs reaction.
- Chlorination: Introduction of the chloro group at the 3-position.



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Caption: Proposed synthetic workflow for **3-chloro-7-bromo-4-hydroxyquinoline**.

Causality and Experimental Protocol

Step 1: Synthesis of 7-Bromo-4-hydroxyquinoline (Core Intermediate)

- Rationale: The Gould-Jacobs reaction is the method of choice as it reliably produces the 4-hydroxyquinoline core from an appropriately substituted aniline.[7] Starting with 3-bromoaniline ensures the bromine is correctly positioned at the 7-position of the final quinoline ring system. The reaction proceeds through condensation of the aniline with diethyl (ethoxymethylene)malonate, followed by a high-temperature thermal cyclization. The subsequent saponification and decarboxylation steps remove the ester group at the 3-position, preparing it for the subsequent chlorination.
- Protocol:
 - Combine equimolar amounts of 3-bromoaniline and diethyl (ethoxymethylene)malonate. Heat the mixture, typically at 100-120 °C, for 1-2 hours to form the anilidomethylenemalonate intermediate.
 - Add the crude intermediate to a high-boiling point solvent such as diphenyl ether, preheated to ~250 °C. Maintain this temperature for 15-30 minutes to effect thermal cyclization.
 - Cool the reaction mixture and treat with hexane to precipitate the crude ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate.
 - Hydrolyze the ester by refluxing in an aqueous solution of sodium hydroxide (10-20%).

- Acidify the cooled solution with a strong acid (e.g., HCl) to precipitate 7-bromo-4-hydroxyquinoline-3-carboxylic acid.[9]
- Decarboxylate the acid by heating it in a suitable solvent (or neat) above its melting point until gas evolution ceases, yielding 7-bromo-4-hydroxyquinoline.

Step 2: Synthesis of **3-Chloro-7-bromo-4-hydroxyquinoline**

- Rationale: The 4-hydroxy and amino groups on the quinoline ring are strongly activating ortho-, para-directing groups. The 3-position is electronically activated and sterically accessible for electrophilic substitution. N-Chlorosuccinimide (NCS) is an effective and relatively mild electrophilic chlorinating agent for such activated systems.
- Protocol:
 - Dissolve the 7-bromo-4-hydroxyquinoline intermediate in a suitable solvent like glacial acetic acid or DMF.
 - Add one equivalent of N-Chlorosuccinimide (NCS) portion-wise at room temperature.
 - Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) for several hours, monitoring the reaction progress by TLC or LC-MS.
 - Upon completion, pour the reaction mixture into ice water to precipitate the crude product.
 - Filter the solid, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure **3-chloro-7-bromo-4-hydroxyquinoline**.

Analytical Characterization and Validation

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following protocols provide a self-validating system for structural confirmation.

Technique	Predicted Data/Observations
^1H NMR	Aromatic protons on the benzene portion of the quinoline ring (H5, H6, H8) would appear as distinct multiplets or doublets in the 7.5-8.5 ppm range. The proton at the 2-position (H2) would likely be a singlet further downfield. The hydroxyl proton (OH) will be a broad singlet, the position of which is dependent on solvent and concentration.
^{13}C NMR	Expect ~9 distinct carbon signals. The carbonyl carbon (C4) will be significantly downfield (~170-180 ppm). Carbons attached to halogens (C3, C7) will have characteristic shifts.
Mass Spec (HRMS)	The high-resolution mass spectrum should show a characteristic isotopic pattern due to the presence of one bromine ($^{79}\text{Br}/^{81}\text{Br}$, ~1:1 ratio) and one chlorine ($^{35}\text{Cl}/^{37}\text{Cl}$, ~3:1 ratio). The molecular ion peak $[\text{M}+\text{H}]^+$ should correspond to the calculated exact mass of $\text{C}_9\text{H}_6\text{BrClNO}^+$.
FTIR	Key stretches would include a broad O-H band (~3400 cm^{-1}), C=O stretching from the quinolinone tautomer (~1650 cm^{-1}), C=C and C=N aromatic ring stretches (~1600-1450 cm^{-1}), and C-Cl/C-Br stretches in the fingerprint region.

Standard Analytical Workflow Protocol

- **Sample Preparation:** Prepare a ~5-10 mg/mL solution of the final compound in a deuterated solvent (e.g., DMSO- d_6) for NMR analysis. Prepare a dilute solution in methanol or acetonitrile for LC-MS analysis.
- **NMR Spectroscopy:** Acquire ^1H , ^{13}C , and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer. Confirm proton-proton and proton-carbon correlations to

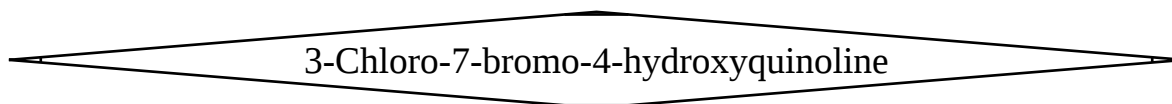
definitively assign all signals.

- Mass Spectrometry: Perform ESI-HRMS analysis to confirm the elemental composition and isotopic pattern, providing definitive proof of the molecular formula.
- Purity Analysis: Use HPLC with UV detection (e.g., at 254 nm) to determine the purity of the final compound, which should ideally be >95% for use in biological assays.

Reactivity and Applications in Drug Development

3-Chloro-7-bromo-4-hydroxyquinoline is not merely a final product but a versatile intermediate scaffold for building libraries of drug candidates. The three key reactive sites—the 4-hydroxy group, the 3-chloro group, and the 7-bromo group—offer distinct opportunities for derivatization.

- 4-OH Group: Can be alkylated (e.g., Williamson ether synthesis) to introduce side chains that can modulate solubility or interact with specific binding pockets. It can also be converted to a triflate, a good leaving group for subsequent cross-coupling reactions.
- 3-Cl Group: While less reactive than the 4-position in some contexts, it can potentially undergo nucleophilic aromatic substitution under specific conditions.
- 7-Br Group: This position is ideal for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig amination reactions. This allows for the introduction of a wide variety of aryl, alkyl, alkynyl, or amino substituents, dramatically expanding the chemical space for structure-activity relationship (SAR) studies.



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Caption: Key derivatization pathways for library synthesis.

Safety, Handling, and Storage

As a halogenated aromatic heterocyclic compound, **3-chloro-7-bromo-4-hydroxyquinoline** should be handled with appropriate caution. Safety protocols should be based on data from structurally similar compounds.

- Hazard Classification (Predicted): Based on analogs like 7-chloro-4-hydroxyquinoline, the compound is expected to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[10] It may also cause respiratory irritation.[10][11]
- Personal Protective Equipment (PPE):
 - Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile).
 - Eye Protection: Use chemical safety goggles or a face shield.
 - Skin and Body Protection: Wear a lab coat.
 - Respiratory Protection: Handle in a well-ventilated fume hood. If handling large quantities or if dust is generated, a NIOSH-approved respirator is recommended.
- Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Wash hands thoroughly after handling.[12]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion and Future Outlook

3-Chloro-7-bromo-4-hydroxyquinoline represents a highly promising, albeit under-explored, chemical scaffold. Its specific di-halogenation pattern provides a unique electronic and steric profile that is valuable for modern drug discovery programs. This guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and further derivatization. The logical synthetic pathways and detailed analytical protocols described herein are designed to empower researchers to confidently produce and validate this compound. Its true potential will be realized through the systematic synthesis of derivative libraries and their subsequent screening against a wide range of biological targets, particularly in the fields of oncology and infectious diseases.

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